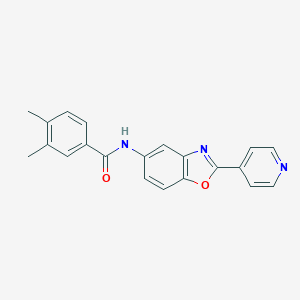![molecular formula C17H18N4O2 B278587 N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide](/img/structure/B278587.png)
N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide, also known as EBP, is a compound that belongs to the family of benzotriazole derivatives. It has been extensively studied for its potential applications in various fields, including material science, analytical chemistry, and biological research.
Applications De Recherche Scientifique
N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide has been extensively studied for its potential applications in various fields of scientific research. In material science, this compound has been used as a photo-stabilizer for polymeric materials, such as plastics and coatings, to prevent degradation caused by UV radiation. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in aqueous solutions. In biological research, this compound has been studied for its potential as a photosensitizer for photodynamic therapy, a cancer treatment that involves the use of light to activate a photosensitizer and produce reactive oxygen species that can kill cancer cells.
Mécanisme D'action
The mechanism of action of N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide is not fully understood, but it is believed to involve the absorption of UV radiation by the benzotriazole moiety, which then undergoes a photochemical reaction to produce a reactive species that can interact with the target molecule. In the case of photodynamic therapy, this compound is activated by light of a specific wavelength, which triggers the production of reactive oxygen species that can damage cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and good biocompatibility, making it a promising candidate for biological applications. In vitro studies have demonstrated that this compound can induce cell death in cancer cells when activated by light, suggesting its potential as a photosensitizer for photodynamic therapy. This compound has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide is its versatility, as it can be used in various fields of scientific research. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of this compound is its sensitivity to light and air, which can cause degradation and affect its performance. Therefore, it is important to handle this compound with care and store it properly to maintain its stability.
Orientations Futures
There are several future directions for the research on N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide. In material science, this compound can be further studied for its potential as a photo-stabilizer for other types of polymeric materials. In analytical chemistry, this compound can be explored for its potential to detect other metal ions in aqueous solutions. In biological research, this compound can be optimized for its use as a photosensitizer for photodynamic therapy, by improving its selectivity and efficacy against cancer cells. Overall, the potential applications of this compound in various fields of scientific research make it a promising compound for future studies.
Méthodes De Synthèse
The synthesis of N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide involves the reaction of 4-ethoxyaniline with propionyl chloride in the presence of triethylamine, followed by the reaction of the resulting product with benzotriazole and thionyl chloride. The final product is obtained after purification by column chromatography. This synthesis method has been optimized to yield high purity and high yield of this compound.
Propriétés
Formule moléculaire |
C17H18N4O2 |
|---|---|
Poids moléculaire |
310.35 g/mol |
Nom IUPAC |
N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]propanamide |
InChI |
InChI=1S/C17H18N4O2/c1-3-17(22)18-12-5-10-15-16(11-12)20-21(19-15)13-6-8-14(9-7-13)23-4-2/h5-11H,3-4H2,1-2H3,(H,18,22) |
Clé InChI |
GKABIXVMNNDTRR-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC2=NN(N=C2C=C1)C3=CC=C(C=C3)OCC |
SMILES canonique |
CCC(=O)NC1=CC2=NN(N=C2C=C1)C3=CC=C(C=C3)OCC |
Solubilité |
0.2 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-Naphthamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B278508.png)
![2-bromo-N-[(2-hydroxyphenyl)carbamothioyl]benzamide](/img/structure/B278510.png)
![2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide](/img/structure/B278514.png)
![N-(3-{[(phenylacetyl)carbamothioyl]amino}phenyl)propanamide](/img/structure/B278515.png)
![5-(4-bromophenyl)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B278516.png)
![N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B278517.png)
![5-(4-bromophenyl)-N-[4-(butanoylamino)phenyl]furan-2-carboxamide](/img/structure/B278519.png)

![3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B278523.png)
![3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide](/img/structure/B278526.png)
![N-[4-({[(3-chlorobenzoyl)amino]carbothioyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B278527.png)
![N-[3-({[(3-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B278528.png)
![2-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278530.png)